N-Fmoc-(R)-2-(methylamino)butyric acid
Overview
Description
N-Fmoc-(R)-2-(methylamino)butyric acid is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Fmoc-®-2-(methylamino)butyric acid, also known as Fmoc-N-methyl-D-2-aminobutyric acid, primarily targets a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . These targets play a crucial role in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through a process known as Fmoc protection. This process is environmentally friendly and occurs in aqueous media under mild and catalyst-free conditions . The reaction proves to be chemoselective in the presence of ambident nucleophiles .
Biochemical Pathways
The Fmoc protection process affects various biochemical pathways. It leads to the formation of Fmoc-protected amines and amino acids, which are key intermediates in many biochemical reactions .
Pharmacokinetics
The compound’s inherent hydrophobicity and aromaticity, due to the fmoc moiety, can promote the association of building blocks . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of N-Fmoc-®-2-(methylamino)butyric acid is the formation of Fmoc-protected amines and amino acids. These compounds possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . For instance, they can be used to create dipeptide hydrogel scaffolds for 3D culture of various cells .
Action Environment
The action of N-Fmoc-®-2-(methylamino)butyric acid is influenced by environmental factors. For example, the Fmoc protection process occurs in aqueous media under mild and catalyst-free conditions . Additionally, the self-assembly of Fmoc-protected compounds into hydrogels is temperature-sensitive and shear-thinning . These properties suggest that the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and mechanical stress.
Biochemical Analysis
Biochemical Properties
N-Fmoc-®-2-(methylamino)butyric acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection to the amino group, preventing unwanted reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are primarily based on the recognition of the Fmoc group by the active sites of these enzymes, ensuring the correct incorporation of the amino acid into the growing peptide chain .
Cellular Effects
N-Fmoc-®-2-(methylamino)butyric acid influences various cellular processes, particularly those related to protein synthesis. By protecting the amino group, it ensures the accurate assembly of peptides, which are essential for numerous cellular functions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of functional peptides. For instance, the presence of N-Fmoc-®-2-(methylamino)butyric acid can enhance the production of specific peptides that play roles in cell signaling, thereby influencing cellular responses .
Molecular Mechanism
The mechanism of action of N-Fmoc-®-2-(methylamino)butyric acid involves its interaction with enzymes and proteins involved in peptide synthesis. The Fmoc group binds to the active sites of these enzymes, preventing unwanted side reactions and ensuring the correct incorporation of the amino acid into the peptide chain. This compound can also inhibit or activate certain enzymes by modulating their active sites, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Fmoc-®-2-(methylamino)butyric acid can change over time due to its stability and degradation. The Fmoc group is relatively stable under mild conditions, but it can be removed under basic conditions, leading to the release of the free amino acid. Long-term studies have shown that this compound can maintain its protective function for extended periods, ensuring the accurate synthesis of peptides in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of N-Fmoc-®-2-(methylamino)butyric acid in animal models vary with different dosages. At low doses, this compound effectively protects the amino group, facilitating accurate peptide synthesis. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for the use of this compound in peptide synthesis .
Metabolic Pathways
N-Fmoc-®-2-(methylamino)butyric acid is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the incorporation of amino acids into peptides. This compound can also affect metabolic flux and metabolite levels by modulating the availability of functional peptides .
Transport and Distribution
Within cells and tissues, N-Fmoc-®-2-(methylamino)butyric acid is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, facilitating its role in peptide synthesis. The Fmoc group can also influence the transport and distribution of the compound by modulating its hydrophobicity and affinity for cellular components .
Subcellular Localization
N-Fmoc-®-2-(methylamino)butyric acid is localized in specific subcellular compartments, where it exerts its protective function during peptide synthesis. Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. The subcellular localization of this compound is crucial for its activity and function in protecting the amino group during peptide synthesis .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLTUKBCCEZSD-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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